2,4-dichloro-6-[(3-methylpiperidin-1-yl)methyl]phenol
Description
2,4-Dichloro-6-[(3-methylpiperidin-1-yl)methyl]phenol is a chemical compound known for its unique structure and properties It consists of a phenol ring substituted with two chlorine atoms at positions 2 and 4, and a 3-methylpiperidin-1-ylmethyl group at position 6
Properties
IUPAC Name |
2,4-dichloro-6-[(3-methylpiperidin-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c1-9-3-2-4-16(7-9)8-10-5-11(14)6-12(15)13(10)17/h5-6,9,17H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISPVDIVGKGSIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(3-methylpiperidin-1-yl)methyl]phenol typically involves the reaction of 2,4-dichlorophenol with 3-methylpiperidine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Methanol, ethanol, or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[(3-methylpiperidin-1-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chlorine atoms can be reduced to form the corresponding hydroxy derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as ammonia (NH3), primary amines (RNH2), or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2,4-Dichloro-6-[(3-methylpiperidin-1-yl)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[(3-methylpiperidin-1-yl)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the piperidine moiety can interact with hydrophobic pockets. These interactions can lead to the inhibition or activation of the target enzyme, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-[(3-methylpiperidin-1-yl)methyl]phenol: Unique due to its specific substitution pattern and combination of functional groups.
2,4-Dichloro-6-methylphenol: Lacks the piperidine moiety, resulting in different chemical and biological properties.
2,4-Dichloro-6-[(3-methylpiperidin-1-yl)methyl]aniline: Contains an aniline group instead of a phenol group, leading to different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a phenol group with a piperidine moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
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